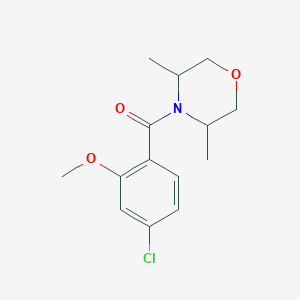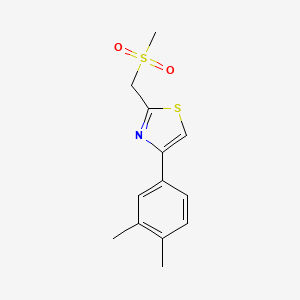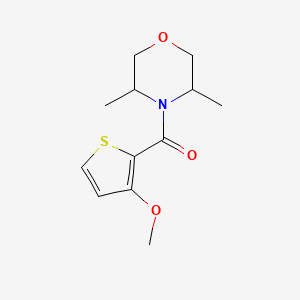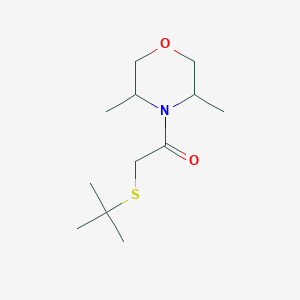
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone, also known as CDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDM is a synthetic compound that has a unique chemical structure that makes it a promising candidate for various biological and medicinal applications.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has been shown to inhibit the activity of pro-inflammatory cytokines and reduce the production of reactive oxygen species. It has also been shown to inhibit the growth of cancer cells and reduce fibrosis in various tissues.
Biochemical and Physiological Effects:
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, oxidative stress, and fibrosis in various tissues. (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has also been shown to improve cognitive function and protect against neurodegeneration. Additionally, (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has been shown to have anti-tumor effects and may be useful in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone in lab experiments is its unique chemical structure, which makes it a promising candidate for various biological and medicinal applications. Additionally, (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone research that could have significant implications for various scientific fields. One potential direction is the development of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone-based drug delivery systems for targeted drug delivery. Another potential direction is the investigation of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone's effects on various signaling pathways and enzymes in the body. Additionally, further research is needed to fully understand the mechanism of action of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone and its potential therapeutic applications.
Conclusion:
In conclusion, (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone is a promising chemical compound that has shown potential therapeutic applications in various scientific research fields. Its unique chemical structure and low toxicity make it a promising candidate for further investigation. While there is still much to learn about (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone's mechanism of action and potential applications, it is clear that this chemical compound has significant potential for various biomedical and pharmaceutical applications.
Métodos De Síntesis
The synthesis of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone involves the reaction of 4-chloro-2-methoxybenzaldehyde with 3,5-dimethylmorpholine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the synthesis process is typically around 70-80%.
Aplicaciones Científicas De Investigación
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-fibrotic properties. (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Additionally, (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has been studied for its potential use as a drug delivery system due to its unique chemical structure.
Propiedades
IUPAC Name |
(4-chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-9-7-19-8-10(2)16(9)14(17)12-5-4-11(15)6-13(12)18-3/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMJMNQKWKNAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=C(C=C(C=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)
![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)


